- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,

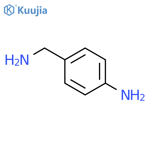

Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)

![tert-butyl N-[(4-aminophenyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/94838-55-8x500.png)

94838-55-8 structure

Product name:tert-butyl N-[(4-aminophenyl)methyl]carbamate

CAS No:94838-55-8

MF:C12H18N2O2

Molecular Weight:222.283523082733

MDL:MFCD03001716

CID:803479

PubChem ID:24874499

tert-butyl N-[(4-aminophenyl)methyl]carbamate 化学的及び物理的性質

名前と識別子

-

- 4-(N-Boc-Aminomethyl)aniline

- 4-(BOC-AMINOMETHYL)ANILINE

- 4-[(N-Boc)aminomethyl]aniline

- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline

- 5-AMinoMethyl-salicylic acid Methyl ester

- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl 4-aminobenzylcarbamate

- tert-Butyl N-(4-aminobenzyl)carbamate

- tert-butyl N-[(4-aminophenyl)methyl]carbamate

- tert-butyl (4-aminobenzyl)carbamate

- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester

- (4-Aminobenzyl)carbamic acid tert-butyl ester

- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide

- p-BocNHCH2C6H4NH2

- 4[N-Boc aminomethyl]aniline

- t-butyl-4-aminobenzy

- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline

- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine

- J-513793

- AM10035

- SY027299

- SCHEMBL54834

- 4-[N-Boc aminomethyl]aniline

- tert-butyl-4-aminobenzylcarbamate

- 4-(tert.butoxycarbonylaminomethyl)-aniline

- MFCD03001716

- 94838-55-8

- AS-0007

- N-t-butyloxycarbonyl-p-aminobenzylamine

- B56846

- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER

- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline

- CS-B0791

- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline

- 4-(N-tert-butoxycarbonylaminomethyl)aniline

- Z600391710

- (4-aminobenzyl)carbamic acid t-butyl ester

- AC-6434

- 4-[(N-Boc)aminomethyl]aniline, 97%

- FT-0642289

- BCP24294

- tert-butyl (4-amino-benzyl)-carbamate

- UXWQXBSQQHAGMG-UHFFFAOYSA-N

- N-(4-aminophenylmethyl)carbamic acid t-butyl ester

- t-butyl-4-aminobenzylcarbamate

- 4-tert.butoxycarbonylaminomethyl-aniline

- 4-amino-N-tert-butoxycarbonylbenzylamine

- EN300-51826

- AKOS005071696

- BP-21488

- p-tert-butoxycarbonylaminomethylaniline

- DTXSID20373203

- SB79930

- 4-(N-Boc)aminomethyl aniline

- DB-006553

- BBL102863

- STL556671

-

- MDL: MFCD03001716

- インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)

- InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N

- SMILES: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C

計算された属性

- 精确分子量: 222.13700

- 同位素质量: 222.137

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 228

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- 互变异构体数量: 2

- トポロジー分子極性表面積: 64.4

- XLogP3: 1.7

じっけんとくせい

- Color/Form: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.095

- ゆうかいてん: 75-78 °C (lit.)

- Boiling Point: 382.3°Cat760mmHg

- フラッシュポイント: 185°C

- Refractive Index: 1.542

- PSA: 64.35000

- LogP: 3.26560

tert-butyl N-[(4-aminophenyl)methyl]carbamate Security Information

-

Symbol:

- Signal Word:Warning

- 危害声明: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- 储存条件:Room temperature

- Risk Phrases:R36/37/38

- HazardClass:IRRITANT

tert-butyl N-[(4-aminophenyl)methyl]carbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-butyl N-[(4-aminophenyl)methyl]carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM118504-5g |

4-(Boc-aminomethyl)aniline |

94838-55-8 | 95%+ | 5g |

$76 | 2023-01-09 | |

| Chemenu | CM118504-10g |

4-(Boc-aminomethyl)aniline |

94838-55-8 | 95%+ | 10g |

$136 | 2023-01-09 | |

| Apollo Scientific | OR322111-25g |

4-[(N-Boc)aminomethyl]aniline |

94838-55-8 | 97+% | 25g |

£236.00 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |

tert-Butyl (4-aminobenzyl)carbamate |

94838-55-8 | 250mg |

¥66.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D523830-100g |

4-(N-BOC-AMINOMETHYL)ANILINE |

94838-55-8 | 97% | 100g |

$1200 | 2024-06-05 | |

| TRC | B619800-10g |

4-(N-Boc-aminomethyl)aniline |

94838-55-8 | 10g |

$ 1270.00 | 2022-06-07 | ||

| TRC | B619800-1000mg |

4-(N-Boc-aminomethyl)aniline |

94838-55-8 | 1g |

$ 196.00 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0464-50G |

tert-butyl N-[(4-aminophenyl)methyl]carbamate |

94838-55-8 | 97% | 50g |

¥ 3,762.00 | 2023-04-12 | |

| abcr | AB169872-250 mg |

4-(N-Boc-aminomethyl)aniline, 95%; . |

94838-55-8 | 95% | 250mg |

€81.90 | 2023-05-07 | |

| Enamine | EN300-51826-1.0g |

tert-butyl N-[(4-aminophenyl)methyl]carbamate |

94838-55-8 | 95.0% | 1.0g |

$59.0 | 2025-03-21 |

tert-butyl N-[(4-aminophenyl)methyl]carbamate 合成方法

Synthetic Circuit 1

Reaction Conditions

1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 2 h, 0 °C

1.2 0 °C; 2 h, 0 °C

Reference

- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

Reference

- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt

Reference

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C

Reference

- Preparation of peptidyl antithrombotic agents, United States, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

Reference

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt

Reference

- Preparation of o-pyrrolidinyl benzamide compound, China, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Solvents: Tetrahydrofuran

Reference

- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,

Synthetic Circuit 9

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

Reference

- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt

Reference

- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions

1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C

Reference

- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt

Reference

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt

Reference

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt

Reference

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

Synthetic Circuit 15

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt

Reference

- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions

1.1 Solvents: Dichloromethane ; rt; 2 h, rt

Reference

- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C

Reference

- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

Reference

- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt

Reference

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Circuit 20

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt

Reference

- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,

tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials

tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products

tert-butyl N-[(4-aminophenyl)methyl]carbamate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Member

(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL

注文番号:1633448

在庫ステータス:in Stock

はかる:Company Customization

Purity:98%

Pricing Information Last Updated:Friday, 18 April 2025 16:59

Price ($):discuss personally

tert-butyl N-[(4-aminophenyl)methyl]carbamate 関連文献

-

László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729

-

Marzia Soligo,Fausto Maria Felsani,Tatiana Da Ros,Susanna Bosi,Elena Pellizzoni,Stefano Bruni,Jacopo Isopi,Massimo Marcaccio,Luigi Manni,Silvana Fiorito Nanoscale Adv. 2021 3 418

94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) Related Products

- 147291-66-5(Tert-Butyl 3-aminobenzylcarbamate)

- 42116-44-9(Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester (9CI))

- 162046-50-6(Tert-butyl 2-aminobenzylcarbamate)

- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)

- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)

- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)

- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)

- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate

Purity:99%/99%

はかる:25g/100g

Price ($):230.0/761.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL

Purity:98%

はかる:Company Customization

Price ($):Inquiry